molecular formula C16H18N2O2S B2768025 ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate CAS No. 872102-24-4

ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate

Cat. No.: B2768025
CAS No.: 872102-24-4
M. Wt: 302.39
InChI Key: MKAYROOSQUHAFU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate (CID 8105872) is a thiophene-based derivative with a molecular formula C₁₆H₁₈N₂O₂S. Its structure features a thiophene core substituted at the 3-position with a methyl group and at the 5-position with an N'-methylbenzeneimidamido moiety, linked to an ethyl ester at the 2-position . Key structural attributes include:

  • SMILES: CCOC(=O)C1=C(C=C(S1)NC(=NC)C2=CC=CC=C2)C
  • InChIKey: MKAYROOSQUHAFU-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 172.0 Ų ([M+H]⁺) to 181.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAYROOSQUHAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=NC)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid.

Industrial Production Methods

Industrial production of thiophene derivatives, including ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate has a molecular formula of C15H15N2O3SC_{15}H_{15}N_{2}O_{3}S and a molecular weight of approximately 289.4 g/mol. The compound features a thiophene ring substituted with an ethyl group, a carboxylate, and an imidamide moiety, contributing to its diverse chemical reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds containing thiophene rings exhibit significant antibacterial properties against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundBacteria StrainInhibition Zone (mm)Activity Index (%)
Compound AS. aureus2080
Compound BE. coli1872
This compoundS. aureusTBDTBD

Studies have shown that the presence of specific substituents on the thiophene ring enhances antibacterial activity, making it a promising candidate for drug development.

Antioxidant Properties

The antioxidant activity of thiophene derivatives has been explored using various assays, including the ABTS method, which measures the ability to scavenge free radicals. This compound demonstrated significant antioxidant capacity, comparable to established antioxidants like ascorbic acid .

Cancer Treatment

Thiophene derivatives have been investigated for their potential as anticancer agents. This compound may act as a lead compound due to its structural similarity to known anticancer drugs like OSI-390, which targets specific cancer pathways .

Case Study: Inhibition of Histone Deacetylases (HDACs)

Research has shown that compounds similar to this compound can inhibit HDACs, enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, marking it as a potential therapeutic avenue .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport and stability in these devices.

Sensors

Thiophene-based compounds are also being explored for use in chemical sensors due to their ability to undergo reversible redox reactions. The functionalization with imidamide groups can improve selectivity towards specific analytes, making them valuable in environmental monitoring applications.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The target compound is compared to three analogues (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate N'-Methylbenzeneimidamido, methyl, ethyl ester C₁₆H₁₈N₂O₂S 302.4
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) Hydroxy, dioxo groups, methyl, ethyl ester C₁₃H₁₂O₆S 296.3
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (1b) Triacetoxy, phenyl, ethyl ester C₂₂H₂₀O₈S 444.5
Ethyl 3-methyl-5-[(2-phenoxybenzoyl)amino]thiophene-2-carboxylate 2-Phenoxybenzamido, methyl, ethyl ester C₂₁H₁₉NO₄S 381.4

Key Observations :

  • The target compound uniquely incorporates an N'-methylbenzeneimidamido group, a bicyclic amidine moiety absent in analogues.
  • Analogues 1a and 1b feature oxidized thiophene cores (dioxo or triacetoxy groups), which increase polarity but reduce stability under basic conditions.

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) LogP/XLogP3 Topological Polar Surface Area (Ų) Spectral Data (IR, cm⁻¹)
Target Compound Not reported Not reported Not reported Not available
1a 153–156 Not reported Not reported νmax: 1777 (C=O), 1715 (C=O)
1b 174–178 Not reported Not reported νmax: 1774 (C=O), 1721 (C=O)
Ethyl 3-methyl-5-[(2-phenoxybenzoyl)amino]thiophene-2-carboxylate Not reported 5.2 92.9 Not available

Analysis :

  • The target compound’s CCS values (172.0–181.9 Ų) suggest a compact structure compared to bulkier analogues like 1b (MW 444.5 g/mol).
  • The 2-phenoxybenzamido analogue has a higher XLogP3 (5.2), indicating greater lipophilicity than the target compound (estimated lower due to smaller substituents).

Biological Activity

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity based on diverse sources, including case studies and detailed research findings.

Research indicates that thiophene derivatives, including this compound, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, some derivatives demonstrated an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting potential anti-inflammatory properties .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds similar to this compound were found to inhibit tubulin assembly, leading to cell cycle arrest in cancer cells . This compound's structural features may also contribute to its ability to induce apoptosis in cancer cells.

Biological Activity Data

A summary of biological activities associated with this compound and related compounds is presented in the table below:

Activity IC50 Value Cell Line/Enzyme Reference
Inhibition of 5-LOX29.2 µMEnzymatic Activity
Antiproliferative17–130 nMVarious Cancer Cell Lines
Induction of ApoptosisN/ACancer Cell Lines
Anti-inflammatoryN/AIn vitro assays

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that thiophene derivatives could significantly reduce inflammation markers when tested in vitro, showing that they might block mast cell degranulation by over 63% .
  • Anticancer Research : In a series of experiments involving human cancer cell lines, certain thiophene derivatives exhibited strong antiproliferative effects, correlating well with their ability to inhibit tubulin polymerization and induce G2/M phase arrest in the cell cycle .

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